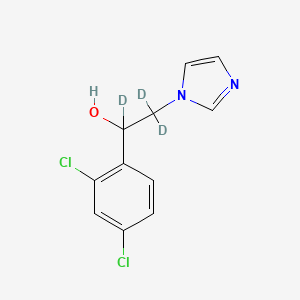
O-Benzyl Psilocybin-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Benzyl Psilocybin-d4 is a deuterated analog of O-Benzyl Psilocybin, a compound structurally related to psilocybin, the psychoactive substance found in certain mushrooms. The deuterium atoms in this compound replace hydrogen atoms, making it useful for tracing and studying the metabolism and pharmacokinetics of O-Benzyl Psilocybin in biological systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of O-Benzyl Psilocybin-d4 involves several steps, starting from the precursor 4-hydroxyindole. The key steps include:
Protection of the Hydroxyl Group: The hydroxyl group of 4-hydroxyindole is protected using a benzyl group to form 4-benzyloxyindole.
Deuteration: The indole ring is then subjected to deuteration, replacing specific hydrogen atoms with deuterium.
Phosphorylation: The deuterated intermediate undergoes phosphorylation to introduce the phosphate group, forming this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Conducting the reactions in large reactors with precise control over temperature, pressure, and reaction time.
Purification: Using techniques such as crystallization and chromatography to purify the final product.
Quality Control: Ensuring the purity and isotopic labeling of the compound through analytical methods like mass spectrometry and nuclear magnetic resonance spectroscopy
Analyse Chemischer Reaktionen
Types of Reactions: O-Benzyl Psilocybin-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: The benzyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the indole ring.
Reduction Products: Deuterated psilocin derivatives.
Substitution Products: Various substituted indole derivatives
Wissenschaftliche Forschungsanwendungen
O-Benzyl Psilocybin-d4 has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of psilocybin and its analogs.
Biology: Employed in metabolic studies to trace the biotransformation of psilocybin in biological systems.
Medicine: Investigated for its potential therapeutic effects in treating psychiatric disorders such as depression and anxiety.
Industry: Utilized in the development of novel psychoactive substances and in forensic toxicology for drug testing
Wirkmechanismus
O-Benzyl Psilocybin-d4 exerts its effects through the following mechanisms:
Serotonin Receptor Agonism: It acts as an agonist at serotonin 5-HT2A receptors, leading to altered neurotransmission and psychedelic effects.
Dephosphorylation: In the body, it is dephosphorylated to form O-Benzyl Psilocin-d4, which crosses the blood-brain barrier and interacts with serotonin receptors.
Neural Circuitry Modulation: It alters neural circuitry, particularly in the default mode network and amygdala, which are implicated in mood regulation and perception
Vergleich Mit ähnlichen Verbindungen
Psilocybin: The non-deuterated analog, widely studied for its psychoactive properties.
Psilocin: The active metabolite of psilocybin, responsible for its hallucinogenic effects.
Lysergic Acid Diethylamide (LSD): Another well-known psychedelic compound with similar serotonin receptor agonism.
N,N-Dimethyltryptamine (DMT): A naturally occurring psychedelic with rapid onset and short duration of action.
Uniqueness: O-Benzyl Psilocybin-d4 is unique due to its deuterium labeling, which allows for precise tracking in metabolic studies. This isotopic labeling provides insights into the pharmacokinetics and biotransformation of psilocybin analogs, making it a valuable tool in both research and forensic applications .
Eigenschaften
CAS-Nummer |
1246817-39-9 |
|---|---|
Molekularformel |
C19H23N2O4P |
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
benzyl [3-[1,1,2,2-tetradeuterio-2-(dimethylamino)ethyl]-1H-indol-4-yl] hydrogen phosphate |
InChI |
InChI=1S/C19H23N2O4P/c1-21(2)12-11-16-13-20-17-9-6-10-18(19(16)17)25-26(22,23)24-14-15-7-4-3-5-8-15/h3-10,13,20H,11-12,14H2,1-2H3,(H,22,23)/i11D2,12D2 |
InChI-Schlüssel |
GKAIYZRUCXEQSP-AREBVXNXSA-N |
SMILES |
CN(C)CCC1=CNC2=C1C(=CC=C2)OP(=O)(O)OCC3=CC=CC=C3 |
Isomerische SMILES |
[2H]C([2H])(C1=CNC2=C1C(=CC=C2)OP(=O)(O)OCC3=CC=CC=C3)C([2H])([2H])N(C)C |
Kanonische SMILES |
CN(C)CCC1=CNC2=C1C(=CC=C2)OP(=O)(O)OCC3=CC=CC=C3 |
Synonyme |
4-Benzyl-phosphoryl-N,N-dimethyltryptamine-d4; Cy 39-d4; O-Benzyl Indocybin-d4; O-Benzyl Psilocybine-d4; O-Benzyl-O-phosphoryl-4-hydroxy-N,N-dimethyltryptamine-d4; Psilocine O-Benzyl Phosphate-d4; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











